molecular formula C24H36O4 B132814 4,5-Dihydromedroxyprogesterone acetate CAS No. 69688-15-9

4,5-Dihydromedroxyprogesterone acetate

Cat. No. B132814
CAS RN: 69688-15-9
M. Wt: 388.5 g/mol
InChI Key: WUGYQVQMQZFLHU-ACWFTSFSSA-N
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Description

4,5-Dihydromedroxyprogesterone acetate (DMPA) is a synthetic derivative of progesterone, a natural hormone involved in the menstrual cycle and pregnancy. DMPA is commonly used as a contraceptive and in hormone replacement therapy. The papers provided discuss novel nonsteroidal human progesterone receptor agonists that have been synthesized and evaluated for their biological activities, which are similar to or better than natural progesterone and DMPA in various assays .

Synthesis Analysis

The synthesis of novel progestins, such as the 5-benzylidene-1,

Scientific Research Applications

Molecular and Structural Basis of Responses

4,5-Dihydroprogesterone acetate is closely related to Medroxyprogesterone acetate (MPA), a compound widely used in hormone replacement therapy. MPA is known to disrupt androgen receptor (AR) signaling, potentially increasing the risk of breast cancer. The molecular actions of MPA contrast with other synthetic hormones, showing different stabilization effects on AR protein levels and specific AR intramolecular interactions crucial for transcriptional regulation. This implies that MPA induces a less stable AR structure than some other hormones, affecting breast cancer cell proliferation and gene expression patterns in breast cancer cells (Bianco-Miotto et al., 2014).

Biological Characterization and Environmental Interaction

Investigations into non-steroidal progestins from botanicals used for women's health indicate that compounds like MPA can bind to androgen and glucocorticoid receptors, leading to side effects such as cardiovascular diseases and breast cancers. Identifying alternative progestins with a more selective binding profile to progesterone receptors is considered clinically significant. Some botanical extracts used for women's health may contain compounds capable of activating progesterone receptor signaling, suggesting a potential area for the development of more selective progestational agents (Toh et al., 2012).

Metabolic Profiling

MPA undergoes extensive metabolism, which influences its bioavailability and efficacy. Understanding the metabolic pathways of MPA, including the identification of its main metabolites and the cytochrome P450 isoforms involved, is crucial for optimizing its use in various therapeutic applications. The metabolism of MPA shows little difference among species, indicating the potential for using animal models in pharmacokinetic studies (Jiang-wei Zhang et al., 2008).

Safety And Hazards

Medroxyprogesterone acetate, a similar compound, may cause cancer and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Research suggests that 4,5-Dihydromedroxyprogesterone acetate might exhibit anti-inflammatory properties, potentially offering benefits in conditions like inflammatory bowel disease. Further studies will be necessary to confirm these findings and weigh up the individual risks and benefits of this compound .

properties

IUPAC Name

[(5S,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h14,18-21H,6-13H2,1-5H3/t14-,18+,19-,20-,21-,22+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGYQVQMQZFLHU-ACWFTSFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4([C@H]1CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydromedroxyprogesterone acetate

CAS RN

69688-15-9
Record name 4,5-Dihydromedroxyprogesterone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069688159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6aplha-Methyl-3,20-dioxopregnan-17-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5-DIHYDROMEDROXYPROGESTERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30R4R25OEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Dissolve - WHO Drug Information, 2013 - search.proquest.com
B. 1 Carry out the test as described under 1.14. 1 Thin-layer chromatography, using silica R5 as the coating substance and a mixture of 10 volumes of dichloromethane R and 1 volume …
Number of citations: 0 search.proquest.com
D Jenkins, CL Harmon, X Jia, A Kesselring… - … of Pharmaceutical and …, 2020 - Elsevier
Medroxyprogesterone acetate (MPA) injectable products are a key commodity for reproductive health and are available in the global market from a variety of manufacturing sources. …
Number of citations: 6 www.sciencedirect.com
World Health Organization - WHO Drug Information, 2016 - apps.who.int
A. To 1 mL of the solution add 40 mL of water R, cool in iced water, make alkaline to titan yellow paper R by adding dropwise, and with stirring, sodium hydroxide (~ 420 g/L) TS and add …
Number of citations: 1 apps.who.int

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